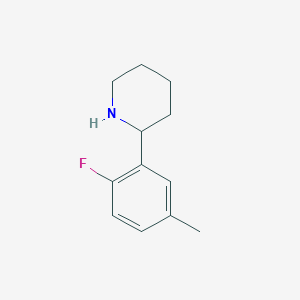
2-(2-Fluoro-5-methylphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-5-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the presence of a fluorine atom and a methyl group on the phenyl ring makes this compound unique. It has a molecular formula of C12H16FN and a molecular weight of 193.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-5-methylphenyl)piperidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .
化学反応の分析
Types of Reactions: 2-(2-Fluoro-5-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
2-(2-Fluoro-5-methylphenyl)piperidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
2-Fluoropyridine: A fluorinated pyridine derivative with similar chemical properties.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with diverse biological activities.
Piperine: A naturally occurring piperidine derivative with various pharmacological properties
Uniqueness: 2-(2-Fluoro-5-methylphenyl)piperidine is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group can enhance its stability and selectivity in various applications .
特性
分子式 |
C12H16FN |
|---|---|
分子量 |
193.26 g/mol |
IUPAC名 |
2-(2-fluoro-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-5-6-11(13)10(8-9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
InChIキー |
KBVNIKFUSURZHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)C2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


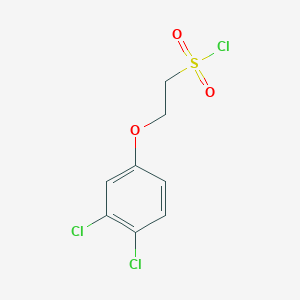
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
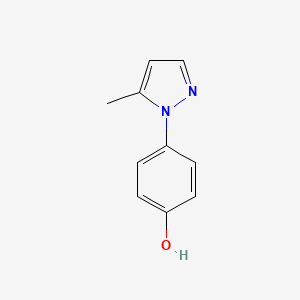
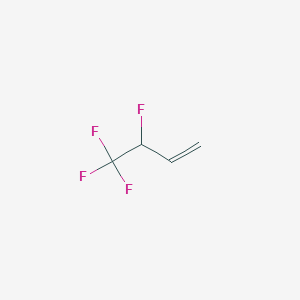
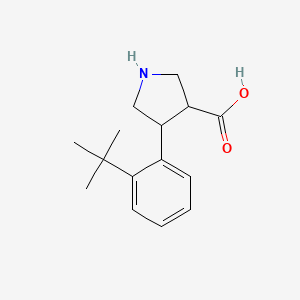
![tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)
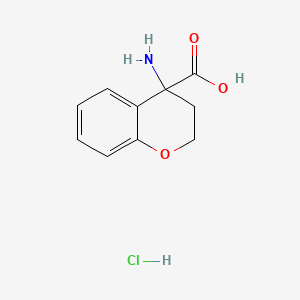
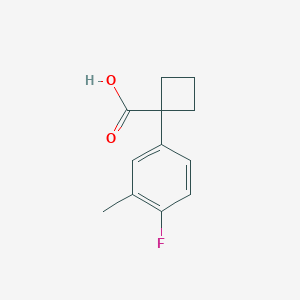
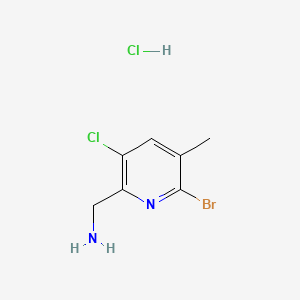
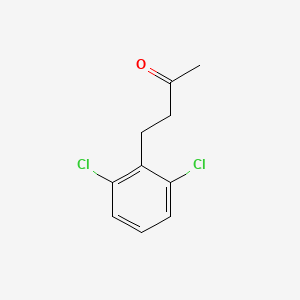
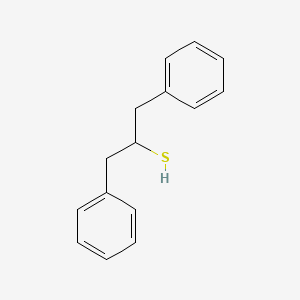
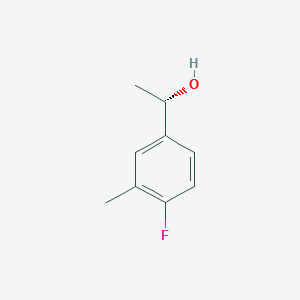
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)
